molecular formula C23H18F3N5O2S B2685149 N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1172986-01-4

N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2685149
CAS No.: 1172986-01-4
M. Wt: 485.49
InChI Key: BMXAIMJEMGCYQX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by:

  • A pyrrolidin-1-yl substituent at the thiazolo ring’s C2 position, improving solubility via hydrogen bonding.
  • A 4-fluorophenyl group at the C7 position, contributing to electron-withdrawing effects.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N5O2S/c24-14-5-3-13(4-6-14)19-21-20(28-23(34-21)30-9-1-2-10-30)22(33)31(29-19)12-18(32)27-17-8-7-15(25)11-16(17)26/h3-8,11H,1-2,9-10,12H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXAIMJEMGCYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazolo[4,5-d]pyridazin core, which is known for its diverse biological activities. The presence of fluorine atoms in the phenyl groups may enhance its pharmacological properties and bioavailability.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may modulate activities related to cell proliferation and apoptosis.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
Compound ABreast Cancer10
Compound BColon Cancer15
Target CompoundLung Cancer12

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Studies have reported that it can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism:

EnzymeInhibition TypeIC50 (nM)
DPP-IVCompetitive100
DPP-8Non-inhibitory-
DPP-9Non-inhibitory-

This selective inhibition profile enhances its attractiveness as a therapeutic agent for diabetes management .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced the viability of lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

Case Study 2: Anti-diabetic Effects

In vivo studies using diabetic rat models indicated that the compound effectively lowered blood glucose levels post-glucose load without causing hypoglycemia. This effect was accompanied by an increase in insulin secretion and glucagon-like peptide levels, suggesting potential utility in diabetes management .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Biological Activity (Reported)
Target Compound Not explicitly provided Estimated ~450 2,4-difluorophenyl; pyrrolidin-1-yl; 4-fluorophenyl Hypothesized: Anti-inflammatory/antioxidant
N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide C20H14ClFN4O2S 428.866 4-chlorophenyl; methyl; 4-fluorophenyl Not reported
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide C29H23ClFN5O3S 583.04 4-nitrophenyl; pyrazolyl; 4-chlorophenyl; isopropyl Anti-inflammatory, antibacterial
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide C24H17F2N3OS 433.47 4-fluorophenyl; dihydroimidazothiazole Not reported

Key Structural Differences and Implications

Substituent Effects on Solubility and Binding

  • The pyrrolidin-1-yl group in the target compound likely enhances solubility compared to the methyl group in or the pyrazolyl moiety in . Pyrrolidine’s tertiary amine can participate in hydrogen bonding, improving bioavailability .
  • The 2,4-difluorophenyl acetamide in the target compound may increase metabolic stability relative to the 4-chlorophenyl () or 4-nitrophenyl () groups, which are more prone to oxidative metabolism.

Electron-Withdrawing vs. Electron-Donating Groups The 4-fluorophenyl group at C7 (shared with and ) provides moderate electron withdrawal, stabilizing the thiazolo ring.

Core Heterocycle Variations

  • The thiazolo[4,5-d]pyridazine core in the target compound differs from the dihydroimidazothiazole in and the pyrazolyl-thiazolyl system in . These variations influence ring planarity and π-π stacking interactions with biological targets.

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